MRTX-1257

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

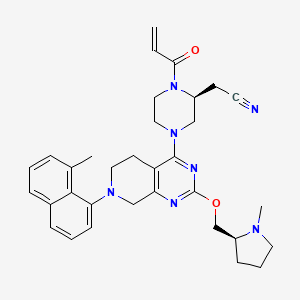

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQLVCTQFBRLD-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MRTX-1257 (Adagrasib): A Technical Guide to its Action on KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. The KRAS G12C mutation, in particular, is a prevalent driver in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. MRTX-1257, also known as adagrasib, is a potent, selective, and orally bioavailable small molecule inhibitor that has emerged as a promising therapeutic agent against KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Mechanism of Action: Covalent Inhibition of the Inactive State

This compound exhibits a highly specific and irreversible mechanism of action by covalently binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2][3][4] A key feature of its action is the selective targeting of KRAS G12C in its inactive, guanosine diphosphate (GDP)-bound state.[2][5][6] This binding occurs within the switch-II pocket of the protein, a region that is accessible in the inactive conformation.[2][7] By forming this covalent bond, this compound effectively traps KRAS G12C in an inactive state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for guanosine triphosphate (GTP).[8] This blockade of nucleotide exchange is critical, as the GTP-bound form of KRAS is the active state that initiates downstream oncogenic signaling. Consequently, this compound abrogates the constitutive signaling that drives tumor cell proliferation and survival in KRAS G12C-mutant cancers.[6]

Impact on Downstream Signaling

The primary consequence of this compound-mediated inhibition of KRAS G12C is the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. This is most evident by the significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][9] The inhibition of ERK phosphorylation (pERK) serves as a key biomarker of this compound's target engagement and biological activity. By disrupting the RAS-RAF-MEK-ERK cascade, this compound effectively curtails the transmission of pro-proliferative and survival signals to the nucleus.[10]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

| In Vitro Parameter | Cell Line | Value | Reference |

| IC50 for pERK Inhibition | H358 | 900 pM | [1][11][12][13] |

| IC50 for pERK Inhibition | H358 | 1 nM | [2][9] |

| IC50 Range for Cell Viability (2D) | KRAS G12C-mutant cell lines | 10 - 973 nM | |

| IC50 Range for Cell Viability (3D) | KRAS G12C-mutant cell lines | 0.2 - 1042 nM | |

| kinact/Ki | Recombinant KRAS G12C | 501 M-1s-1 | [14] |

| In Vivo Model | Dosing Regimen | Outcome | Reference |

| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. | [11][12] |

| MIA PaCa-2 Xenograft | 100 mg/kg, orally, daily | Complete responses maintained >70 days after treatment cessation. | [3][11][15] |

| Various CDX and PDX models | Not specified | Tumor regressions (>30%) in 18 out of 23 models. | [16] |

| Bioavailability (mouse) | 30 mg/kg, oral | 31% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound.

Cell Culture

-

NCI-H358 (Human Lung Adenocarcinoma, KRAS G12C):

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[17][18]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[17][18]

-

Subculturing: Cells are passaged at 70-80% confluency using 0.05% Trypsin-EDTA.[17] The recommended split ratio is 1:3 to 1:6.[9]

-

-

MIA PaCa-2 (Human Pancreatic Carcinoma, KRAS G12C):

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells are passaged at 80-90% confluency using 0.25% Trypsin-EDTA.

-

Western Blotting for pERK Inhibition

-

Cell Treatment: Seed H358 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[19]

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5] Incubate with primary antibodies against pERK (e.g., 1:1000 dilution) and total ERK (as a loading control) overnight at 4°C.[19] Wash with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.[19][20]

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[5]

-

Analysis: Quantify band intensities using densitometry software.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.[5]

-

Compound Treatment: Treat cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.[5]

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.[21]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC50 value.[5]

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID).[4]

-

Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.[4][22]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm3), randomize mice into treatment and control groups.[4]

-

Drug Administration: Administer this compound orally at various doses (e.g., 1-100 mg/kg) daily.[12] The control group receives a vehicle solution.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[10]

-

Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67).[2]

Mass Spectrometry for Covalent Binding Analysis

-

Protein Incubation: Incubate recombinant KRAS G12C protein with this compound at various concentrations and time points.

-

Sample Preparation: Prepare samples for either intact protein analysis or bottom-up proteomics (tryptic digestion).

-

LC-MS/MS Analysis: Analyze samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the mass shift corresponding to the covalent adduction of this compound to the cysteine-containing peptide.

-

Data Analysis: Quantify the extent of protein modification to determine kinetic parameters such as kinact/Ki.[3]

Conclusion

This compound (adagrasib) represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its mechanism of action, centered on the irreversible covalent inhibition of the inactive GDP-bound state of KRAS G12C, leads to the effective blockade of downstream oncogenic signaling pathways, most notably the MAPK cascade. The extensive preclinical data, supported by robust in vitro and in vivo models, demonstrate its high potency and selectivity, providing a strong rationale for its clinical development and use. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the development of next-generation KRAS inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sysy-histosure.com [sysy-histosure.com]

- 9. NCI-H358 Cell Line - Creative Biogene [creative-biogene.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. cyagen.com [cyagen.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.2. Cell Viability Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. NCI-H358. Culture Collections [culturecollections.org.uk]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. benchchem.com [benchchem.com]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

An In-depth Technical Guide to the Covalent Binding of MRTX-1257 to Cysteine 12 of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and cellular effects of MRTX-1257 (also known as adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document details the covalent interaction with cysteine 12, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and this compound

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a prevalent oncogenic driver, particularly in non-small cell lung cancer.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways.[3]

This compound is an orally bioavailable, selective, and irreversible covalent inhibitor of KRAS G12C.[4][5] It specifically targets the mutant cysteine at position 12, forming a covalent bond that locks the KRAS G12C protein in its inactive, GDP-bound conformation.[1][6] This action effectively inhibits downstream signaling, leading to anti-tumor activity in preclinical models.[4][5]

Mechanism of Covalent Binding

This compound was identified through structure-based drug design.[6][7] It binds to a previously cryptic "Switch-2" pocket of the KRAS G12C protein.[6][7] The key to its mechanism is the formation of a covalent bond between the electrophilic warhead of this compound and the nucleophilic thiol group of the cysteine residue at position 12 of the mutant KRAS protein.[1][6] This irreversible binding stabilizes the inactive, GDP-bound state of KRAS G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation.[6][7]

Structural studies have revealed key molecular interactions that contribute to the potency and selectivity of this compound. An 8-methylnaphthyl group on the molecule fills a hydrophobic pocket, enhancing its potency compared to analogs without this substitution.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (p-ERK inhibition) | H358 | 1 nM | [6][7] |

| IC50 (p-ERK inhibition) | H358 | 900 pM | [4][5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Reference |

| MIA PaCa-2 Xenografts | 30 mg/kg PO | Complete and durable tumor regression | [6][7] |

| Mouse | 30 mg/kg PO | 31% bioavailability | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with KRAS G12C.

Mass Spectrometric Quantification of KRAS G12C Modification

This protocol is used to determine the extent of covalent modification of KRAS G12C by this compound.

Materials:

-

KRAS G12C-expressing cells (e.g., NCI-H358)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Treatment: Treat KRAS G12C-expressing cells with varying concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Subsequently, alkylate free cysteines by adding IAA.

-

Proteolytic Digestion: Digest the proteins into peptides using trypsin.

-

LC-MS Analysis: Analyze the peptide mixture using an LC-MS system to identify and quantify the modified and unmodified Cys12-containing peptides of KRAS G12C.

Phospho-ERK Western Blot Assay

This assay measures the inhibition of downstream KRAS signaling by assessing the phosphorylation status of ERK.

Materials:

-

KRAS G12C-expressing cells (e.g., H358)

-

This compound

-

Lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with a range of this compound concentrations for a defined period.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and t-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound.

References

Technical Guide: MRTX-1257 and its Inhibition of the pERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRTX-1257 (Adagrasib), a potent and selective inhibitor of the KRAS G12C mutant protein, and its mechanism of action in suppressing the downstream pERK signaling pathway. This document details the quantitative effects of this compound, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the KRAS G12C Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival. This compound is a small molecule inhibitor that selectively and irreversibly binds to the mutant cysteine in KRAS G12C.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its signaling function.[1]

The KRAS G12C-pERK Signaling Pathway

The KRAS protein is a key upstream regulator of the mitogen-activated protein kinase (MAPK) cascade. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Activated MEK then phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately promoting cell growth, proliferation, and survival. The KRAS G12C mutation leads to a persistently active KRAS protein, resulting in constitutive activation of the RAF-MEK-ERK pathway.

Figure 1: KRAS G12C-pERK signaling pathway and this compound inhibition.

Quantitative Data on pERK Inhibition by this compound

This compound demonstrates potent and selective inhibition of pERK signaling in KRAS G12C mutant cancer cell lines. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of pERK by this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 for pERK Inhibition (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 0.9 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated, but potent inhibition observed | [3] |

| NCI-H2122 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition observed | [4] |

Table 2: In Vivo Inhibition of pERK and Anti-Tumor Efficacy of this compound

| Animal Model | Cancer Type | Dose (mg/kg, oral) | pERK Inhibition | Anti-Tumor Efficacy | Reference |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | 30 | Near-complete inhibition | Complete, durable tumor regression | [3] |

| MIA PaCa-2 Xenograft | Pancreatic Cancer | 100 | Not explicitly stated | Complete responses maintained >70 days post-treatment | [2] |

| H358 Xenograft | Non-Small Cell Lung Cancer | 30 | Dose-dependent inhibition | Significant tumor regression | [3] |

| CT26 KRAS G12C+/+ Syngeneic | Colorectal Cancer | 75 (single dose) | Not effective | No efficacy | [5] |

| CT26 KRAS G12C+/+ Syngeneic | Colorectal Cancer | Multiple doses with RT | Not explicitly stated | 20% cure rate | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on pERK signaling. The following sections provide outlines for key experimental protocols.

Western Blot for pERK and Total ERK

This protocol is used to quantify the levels of phosphorylated and total ERK in cell lysates.

Figure 2: Western blot experimental workflow.

Methodology:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for pERK (e.g., 1:1000 dilution) or total ERK (e.g., 1:1000 dilution).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To detect total ERK on the same membrane, the membrane can be stripped of the pERK antibody and re-probed with an anti-total ERK antibody.[6]

In-Cell Western (ICW) Assay for pERK

The In-Cell Western assay is a quantitative immunofluorescence-based technique performed in microplates, suitable for high-throughput screening.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% formaldehyde in PBS and permeabilized with 0.1% Triton X-100 in PBS.[7]

-

Blocking: Non-specific binding is blocked using a blocking buffer (e.g., 5% milk powder in PBS).[7]

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies for both pERK and a normalization control (e.g., total ERK or a housekeeping protein).[7]

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

-

Scanning and Analysis: The plate is scanned on an infrared imaging system, and the fluorescence intensities are quantified to determine the relative levels of pERK.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in opaque-walled multiwell plates and treated with a range of this compound concentrations.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to the cell culture medium.[8][9]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[8][9]

-

Luminescence Measurement: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Summary and Future Directions

This compound is a highly potent and selective inhibitor of KRAS G12C that effectively suppresses the downstream pERK signaling pathway, leading to significant anti-tumor activity in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other KRAS G12C inhibitors. Further research is warranted to explore mechanisms of resistance and to identify effective combination therapies to enhance the durability of clinical responses. The continued development of targeted therapies like this compound holds significant promise for patients with KRAS G12C-mutant cancers.

References

- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non Small Cell Lung Cancer - selinexor + MRTX1257 - KRAS G12C - LARVOL VERI [veri.larvol.com]

- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. promega.com [promega.com]

Structural Basis of MRTX-1257 Interaction with KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between MRTX-1257 and the KRAS G12C mutant, a critical target in oncology. This compound is a potent, selective, and orally bioavailable covalent inhibitor that irreversibly binds to the mutant cysteine at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2][3][4][5] This guide will detail the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize critical pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect through a targeted covalent modification of the KRAS G12C mutant protein. The key aspects of its mechanism are:

-

Covalent and Irreversible Binding: this compound forms a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C protein.[3] This irreversible binding ensures a durable and sustained inhibition of the mutant protein's activity.

-

Allosteric Inhibition: The inhibitor binds to a previously cryptic pocket on the KRAS protein, known as the Switch-II pocket.[3][6] This binding event does not directly compete with GTP/GDP binding but rather allosterically modulates the protein's conformation.

-

Stabilization of the Inactive State: By binding to the Switch-II pocket, this compound stabilizes KRAS in its inactive, GDP-bound conformation.[3][7] This prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream signaling.

-

Inhibition of Downstream Signaling: Trapping KRAS G12C in the inactive state effectively blocks the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade, which is critical for tumor cell proliferation and survival.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound in targeting KRAS G12C.

| Parameter | Value | Cell Line/Assay |

| p-ERK Inhibition IC50 | 900 pM (0.9 nM) | H358 (Non-Small Cell Lung Cancer) |

| Cell Viability IC50 | 0.2 - 62 nM | Panel of KRAS G12C mutant cell lines |

| Parameter | Value | Assay/Method |

| KRAS G12C Modification | 59% modification in 5 minutes at 3 µM | Mass Spectrometry-based modification assay |

| Binding Kinetics | Rapid and irreversible modification of GDP-bound recombinant KRAS G12C. | While specific kinact/Ki values for this compound are not publicly detailed, its behavior is consistent with potent covalent inhibitors. |

| In Vivo Efficacy (MIA PaCa-2 Xenograft) | Rapid tumor growth inhibition at doses of 1, 3, 10, 30, and 100 mg/kg (oral, daily). Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | Subcutaneous xenograft mouse model. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Mass Spectrometry for Covalent Modification of KRAS G12C

This protocol outlines the general steps for assessing the covalent binding of an inhibitor to KRAS G12C using intact protein mass spectrometry.

Objective: To confirm covalent bond formation and determine the extent of protein modification.

Materials:

-

Purified recombinant KRAS G12C protein

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

DMSO (for inhibitor stock solution)

-

LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Protein and Inhibitor Preparation:

-

Prepare a solution of purified KRAS G12C protein in the assay buffer to a final concentration of 2-10 µM.

-

Prepare a stock solution of the inhibitor in DMSO.

-

-

Incubation:

-

Add the inhibitor to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor).

-

Include a vehicle control (DMSO only).

-

Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).

-

-

LC-MS Analysis:

-

Inject the samples into the LC-MS system.

-

Use a suitable reversed-phase column for protein separation.

-

Acquire mass spectra in the appropriate m/z range for the intact protein and the expected protein-inhibitor adduct.

-

-

Data Analysis:

-

Process the raw data using deconvolution software to obtain the uncharged mass of the protein species.

-

Compare the mass of the protein in the control sample to that in the inhibitor-treated samples. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

Calculate the percentage of bound protein by comparing the peak intensities of the unbound and bound protein species.

-

Cellular Assay for Inhibition of p-ERK (Phospho-ERK)

This protocol describes a Western blot-based method to measure the inhibition of ERK phosphorylation in a cellular context.

Objective: To determine the IC50 value of an inhibitor for downstream KRAS signaling.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the inhibitor in culture medium.

-

Treat the cells with the inhibitor dilutions or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

After incubation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

-

Protein Quantification:

-

Scrape the cell lysates and transfer them to microcentrifuge tubes.

-

Centrifuge at high speed to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the bands.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.

-

Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of a KRAS G12C inhibitor.[2]

Objective: To assess the anti-tumor activity of an inhibitor in a preclinical animal model.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

Immunodeficient mice (e.g., athymic nude mice)

-

Sterile PBS and Matrigel

-

Test inhibitor formulated for oral administration

-

Vehicle control

Procedure:

-

Cell Preparation and Implantation:

-

Culture MIA PaCa-2 cells to ~80% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

-

-

Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer the inhibitor (e.g., this compound) or vehicle daily by oral gavage at the desired dose levels.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI).

-

Tumors can also be harvested for pharmacodynamic analysis (e.g., p-ERK levels or mass spectrometry to assess target engagement).

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the p-ERK inhibition assay.

Caption: Workflow for the in vivo subcutaneous xenograft model.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of MRTX-1257: A Technical Guide to a Covalent KRAS G12C Inhibitor

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene, particularly the G12C substitution, are prevalent in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. MRTX-1257, also known as adagrasib, emerged from a structure-based drug design program as a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Mechanism of Action

This compound was identified through a focused effort to develop covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1] The discovery process involved iterative structure-based drug design, leveraging co-crystal structures of lead compounds bound to KRAS G12C to optimize potency and selectivity.[1]

The KRAS G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein. This compound is designed to form an irreversible covalent bond with the thiol group of this cysteine. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[2] By stabilizing the inactive conformation, this compound prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs), thereby inhibiting the exchange of GDP for GTP and blocking downstream signaling through the MAPK and PI3K-AKT pathways.[3][4] This targeted inhibition of oncogenic signaling ultimately leads to the suppression of tumor cell proliferation and survival.

References

In Vitro Characterization of MRTX-1257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MRTX-1257, a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a long-sought-after target for cancer therapy. This compound emerged from a structure-based drug design program as a clinical candidate that covalently binds to the mutant cysteine residue of KRAS G12C, locking it in an inactive, GDP-bound state.[1][2] This mechanism of action prevents downstream signaling through critical pathways, such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell growth and proliferation.[3]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of KRAS G12C in both biochemical and cellular assays. Its activity has been characterized through various in vitro models, consistently showing low nanomolar to picomolar potency.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Description | Cell Line | Value | Reference(s) |

| pERK IC50 | Concentration for 50% inhibition of ERK phosphorylation. | NCI-H358 | 900 pM (0.9 nM) | [4][5][6] |

| pERK IC50 | Concentration for 50% inhibition of ERK1/2 phosphorylation. | H358 | 1 nM | [1][7][8] |

| Cell Viability IC50 Range | Concentration for 50% inhibition of cell growth in 3D ultra-low attachment assays across a panel of KRAS G12C mutated cancer cell lines. | Various KRAS G12C mutant cell lines | 0.3 nM - 62 nM | [7][8] |

| KRAS G12C Modification | Percentage of KRAS G12C protein modified by this compound in a biochemical assay. | Recombinant KRAS G12C | 59% (at 3 µM for 5 min) | [6][9] |

Table 2: Selectivity Profile of this compound

| Assay Type | Finding | Cell Line | Reference(s) |

| Proteomics | Highly selective for the targeted Cys12 of KRAS G12C versus other surface-exposed cysteine residues. | NCI-H358 | [1][5] |

| Cell Viability | Inactive in non-KRAS G12C-mutant cell lines. | Various non-KRAS G12C mutant cell lines | [7][8] |

Mechanism of Action and Signaling Pathway Inhibition

This compound is a covalent, irreversible inhibitor that specifically targets the cysteine residue at position 12 of the KRAS G12C mutant protein. By binding to this residue, this compound locks KRAS in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step for KRAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are inhibited.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

Preclinical Antitumor Activity of MRTX-1257: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of MRTX-1257 (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is a synthesis of publicly available preclinical data, intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine residue at codon 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] By preventing the exchange of GDP for GTP, this compound effectively inhibits the constitutive activation of KRAS and its downstream signaling pathways, which are critical drivers of tumor cell proliferation and survival.[4] The primary downstream pathway inhibited is the MAPK/ERK pathway, as evidenced by the suppression of ERK phosphorylation.[3][5][6]

Signaling Pathway Diagram

References

- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay [en.bio-protocol.org]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Selectivity of MRTX-1257 for the KRAS G12C Mutant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the glycine-to-cysteine substitution at codon 12 (G12C), has long been considered an intractable target in cancer therapy. The development of selective, covalent inhibitors represents a landmark achievement in precision oncology. This technical guide provides a comprehensive overview of MRTX-1257 (adagrasib), a potent and highly selective inhibitor of the KRAS G12C mutant. We delve into its mechanism of action, present key quantitative data on its potency and selectivity from preclinical studies, detail the experimental protocols used for its evaluation, and illustrate the critical signaling pathways and experimental workflows. This document serves as a core technical resource for professionals engaged in oncology research and drug development.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[1][3]

For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge.[3][4] The discovery of a specific mutation, KRAS G12C, which introduces a reactive cysteine residue, opened a new therapeutic window. This mutation is prevalent in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers (CRC), and 1-2% of several other solid tumors.[5][6][7]

This compound (known clinically as adagrasib) is an orally bioavailable, small-molecule inhibitor designed to selectively and irreversibly target the mutant cysteine in KRAS G12C.[5][8] This guide elucidates the biochemical and cellular basis for its remarkable selectivity and potent anti-tumor activity.

Mechanism of Action: Covalent and Selective Inhibition

This compound employs a mechanism of targeted covalent inhibition. It is designed to specifically recognize and bind to the KRAS G12C protein in its inactive, GDP-bound state.[4][9][10]

-

Selective Binding: The inhibitor identifies a unique pocket (the Switch-II pocket) that is accessible on the KRAS G12C mutant.[5][9][11]

-

Covalent Bond Formation: this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12.[2][9][10]

-

Trapping in the Inactive State: This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation.[1][3][4]

-

Inhibition of Downstream Signaling: By preventing the exchange of GDP for GTP, this compound effectively shuts down the aberrant, continuous signaling through downstream oncogenic pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to the inhibition of tumor cell proliferation and survival.[1][4][11]

This targeted approach ensures minimal activity against the wild-type KRAS protein, which lacks the reactive cysteine, thereby enhancing the therapeutic window and reducing potential off-target effects.[3][12]

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been rigorously quantified through a series of biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Cell Line / System | Endpoint | IC50 Value | Reference |

| Cellular | NCI-H358 (NSCLC, KRAS G12C) | KRAS-dependent ERK Phosphorylation | 900 pM (0.9 nM) | [5][8][13][14] |

| Cellular | NCI-H358 (NSCLC, KRAS G12C) | ERK1/2 Phosphorylation | 1 nM | [15] |

| Cellular | Panel of KRAS G12C mutant cell lines | Cell Viability / Survival | 0.2 - 62 nM | [15] |

| Biochemical | Recombinant KRAS G12C Protein | Covalent Modification (5 min assay) | 59% modification at 3 µM | [5] |

Table 2: In Vitro Selectivity Profile

| Parameter | Finding | Significance | Reference |

| Proteomic Analysis | Highly selective for the targeted Cys12 of KRAS G12C versus other surface-exposed cysteines. | Demonstrates low potential for off-target covalent modifications, contributing to a favorable safety profile. | [9][10][14] |

| Activity in Non-G12C Cells | Inactive in non-KRAS G12C-mutant cell lines. | Confirms that anti-tumor activity is mediated specifically through inhibition of the KRAS G12C variant. | [15] |

| Comparison in Isogenic Lines | 82- to 148-fold increased sensitivity in murine lung cancer cells engineered with KRAS G12C compared to parental cells. | Quantitatively demonstrates the inhibitor's dependence on the presence of the G12C mutation for its cytotoxic effect. | [16] |

Table 3: In Vivo Efficacy in Xenograft Models

| Animal Model | Dosage and Administration | Outcome | Reference |

| MIA PaCa-2 (Pancreatic, KRAS G12C) Xenograft | 1, 3, 10, 30, 100 mg/kg; Orally, daily | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete, durable responses at 100 mg/kg, maintained >70 days after treatment cessation. | [5][8][13] |

| MIA PaCa-2 (KRAS G12C) Xenograft | 30 mg/kg; Orally | Complete, durable tumor regression. | [9][10] |

| Large Panel of KRAS G12C Xenografts (n=23) | Fixed dose yielding near-complete target inhibition | Broad-spectrum anti-tumor activity, including >50% tumor reduction in ~80% of models. | [15] |

| CT26 (KRAS G12C+/+) Syngeneic Model | 50 mg/kg; 3 administrations | Increased efficacy of radiotherapy and induction of a pro-inflammatory tumor microenvironment. No effect in CT26 WT tumors. | [17][18][19] |

Table 4: Key Pharmacokinetic Properties

| Parameter | Species | Value | Significance | Reference |

| Bioavailability | Mouse | 31% (at 30 mg/kg PO) | Demonstrates oral availability, suitable for clinical administration. | [9][10][14] |

| Half-life | Human | ~23 hours | A long half-life ensures sustained target inhibition over the dosing interval, which is critical as the KRAS protein regenerates every 24-48 hours. | [7][11][20] |

Experimental Protocols and Methodologies

The evaluation of this compound's selectivity relied on a multi-faceted approach, progressing from biochemical assays to complex in vivo models.

Biochemical Assays: Direct Target Modification

-

Objective: To quantify the direct, covalent modification of the recombinant KRAS G12C protein by this compound.

-

Methodology: Mass spectrometry was employed to measure the extent of modified KRAS protein.[9][10]

-

Protein Incubation: Recombinant, GDP-bound KRAS G12C protein is incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes).[5]

-

Sample Preparation: The reaction is quenched, and the protein is prepared for mass spectrometric analysis, often involving digestion into smaller peptides.

-

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify the peptides. The mass shift corresponding to the covalent adduction of this compound to the cysteine-containing peptide is measured.

-

Quantification: The ratio of the modified (adducted) peptide to the unmodified peptide is calculated to determine the percentage of protein modification.

-

Cellular Assays: Target Engagement and Functional Output

-

Objective: To confirm target engagement in a cellular context and measure the functional consequence of KRAS G12C inhibition.

-

Methodology (p-ERK Inhibition): An in-cell Western method was used to measure the phosphorylation of ERK, a key downstream node in the KRAS pathway.[9][10][13]

-

Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in microplates and allowed to adhere.

-

Compound Treatment: Cells are incubated with a range of this compound concentrations for a specified time (e.g., 3 hours).

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

-

Immunostaining: Cells are incubated with primary antibodies against both phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Fluorescently labeled secondary antibodies are added, and the plate is scanned on an imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.

-

Analysis: The p-ERK signal is normalized to the total ERK signal. The data is then used to generate a dose-response curve and calculate the IC50 value.

-

-

Methodology (Cell Viability):

-

Cell Seeding: A panel of cell lines, including those with KRAS G12C mutations and those without (wild-type or other mutations), are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound.

-

Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to allow for effects on cell proliferation.

-

Viability Assessment: Cell number or metabolic activity is assessed using assays such as CyQuant (DNA content) or CellTiter-Glo (ATP content).[21]

-

Analysis: IC50 values are determined to compare the sensitivity between KRAS G12C and non-KRAS G12C cell lines.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Methodology:

-

Model Establishment: Human cancer cells (e.g., MIA PaCa-2, H358) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a specified volume (e.g., ~350 mm³).[22]

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered, typically via oral gavage, at various doses and schedules (e.g., daily).[13][14]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Pharmacodynamic Analysis: At specified time points, tumors and plasma may be collected to measure the level of KRAS G12C modification in tumor tissue and drug concentration in plasma, respectively, to correlate pharmacokinetics with pharmacodynamics.[22]

-

Endpoint Analysis: The study continues until a defined endpoint, such as a maximum tumor volume in the control group. Key metrics include tumor growth inhibition, tumor regression, and overall survival.

-

Conclusion

This compound (adagrasib) is a testament to the power of structure-based drug design in targeting specific oncogenic mutations. Extensive preclinical data robustly demonstrates its high potency and exquisite selectivity for the KRAS G12C mutant. Through its covalent, irreversible mechanism, it effectively traps the oncoprotein in an inactive state, leading to profound and durable anti-tumor activity in KRAS G12C-positive models while sparing non-mutant cells. The methodologies outlined in this guide, from biochemical target engagement to in vivo efficacy studies, provide a clear framework for understanding the rigorous evaluation that has established this compound as a cornerstone therapy for patients with KRAS G12C-mutated cancers.

References

- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 2. What is Adagrasib used for? [synapse.patsnap.com]

- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. onclive.com [onclive.com]

- 7. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Adagrasib in KRYSTAL-12 has Broken the KRASG12C Enigma Code in Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. biorxiv.org [biorxiv.org]

- 17. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. esmo.org [esmo.org]

- 21. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 22. aacrjournals.org [aacrjournals.org]

Unraveling the Cellular Impact of MRTX-1257: A Technical Guide for Researchers

An In-depth Analysis of the Preclinical Cellular Effects of the KRAS G12C Inhibitor MRTX-1257 (Adagrasib) on Cancer Cell Lines

This technical guide provides a comprehensive overview of the cellular effects of this compound, a potent and selective covalent inhibitor of the KRAS G12C mutant protein, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its therapeutic potential.

Core Mechanism of Action

This compound, also known as adagrasib, is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2][3] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its ability to activate downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[1][4]

Quantitative Analysis of Cellular Effects

The efficacy of this compound has been demonstrated across a range of preclinical models, including various cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of ERK Phosphorylation by this compound

| Cell Line | Cancer Type | IC50 (pM) for ERK Phosphorylation | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 900 | [5][6] |

| NCI-H358 | Non-Small Cell Lung Cancer | 1000 | [1][2][3][6][7] |

Table 2: In Vitro Cell Viability and Antiproliferative Effects of this compound

| Cell Line | Cancer Type | Assay Type | IC50 Range (nM) | Reference |

| Extended Panel of KRAS G12C Mutant Cell Lines | Various | Cell Viability/Survival | 0.2 - 62 | [1][7] |

| CT26 KRAS G12C+/+ | Colorectal Cancer | Not Specified | 20 - 50 (used for radiosensitization) | [8][9] |

| CT26 WT | Colorectal Cancer | Dose-escalation | 2000 - 10000 | [9] |

| LL2 WT (KRAS G12C+/- heterozygous) | Lung Cancer | Dose-escalation | 100 - 500 | [9] |

| NCI-H2122 | Non-Small Cell Lung Cancer | MTT Assay (72h) | Synergistic effects with selinexor | [10] |

| NCI-H358 | Non-Small Cell Lung Cancer | MTT Assay (72h) | Synergistic effects with selinexor | [10] |

| MiaPaCa-2 | Pancreatic Cancer | MTT Assay (72h) | Synergistic effects with selinexor | [10] |

| Human KRAS G12C-mutant lung cancer cell lines (panel of 13) | Lung Cancer | Not Specified | 0.1 - 356 | [11] |

Signaling Pathway Inhibition

This compound's primary cellular effect is the suppression of the MAPK signaling cascade. The binding of this compound to KRAS G12C prevents the recruitment and activation of downstream effectors such as RAF, MEK, and ultimately ERK. The inhibition of ERK phosphorylation is a key biomarker of this compound activity.[2][3][5][6] Studies have also noted effects on the PI3K/AKT/mTOR pathway, another critical signaling axis in cancer.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the cellular effects of this compound.

In-Cell Western Assay for ERK Phosphorylation

This assay is used to quantify the inhibition of KRAS-dependent ERK phosphorylation in cells treated with this compound.

-

Cell Culture: NCI-H358 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified period, typically 3 hours.[5]

-

Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-based solution to allow antibody entry.

-

Immunostaining: The fixed cells are incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, fluorescently labeled secondary antibodies are added.

-

Signal Detection and Quantification: The fluorescence intensity is measured using an imaging system. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition at different this compound concentrations. The IC50 value is then determined from the dose-response curve.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays measure the effect of this compound on cancer cell growth and survival.

-

Cell Seeding: Cancer cell lines (e.g., NCI-H2122, NCI-H358, MiaPaCa-2) are seeded in 96-well plates.[10]

-

Drug Incubation: Cells are treated with a range of concentrations of this compound, either as a single agent or in combination with other drugs, for a defined period (e.g., 72 hours).[10]

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a plate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for MRTX-1257 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and orally bioavailable small molecule inhibitor that covalently and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[3][4] this compound functions by binding to the switch-II pocket of KRAS G12C, locking it in an inactive, GDP-bound state.[5] This action prevents the downstream activation of signaling pathways, such as the MAPK pathway (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival.[5][6] These application notes provide detailed protocols for utilizing this compound in key in vitro cell-based assays to evaluate its biological activity.

Mechanism of Action: KRAS G12C Signaling Pathway Inhibition

This compound selectively targets the KRAS G12C mutant protein. The following diagram illustrates the canonical KRAS signaling pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Oral Gavage Administration of MRTX-1257 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and orally bioavailable small-molecule inhibitor of KRAS G12C.[1][2][3] It functions by covalently and irreversibly binding to the cysteine residue at position 12 of the mutant KRAS G12C protein.[4][5] This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway, including the phosphorylation of ERK.[2][4][5] Preclinical studies in various mouse models have demonstrated that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, complete and sustained tumor regression.[1][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the preparation and oral gavage administration of this compound in mice for preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data for the oral administration of this compound in mice based on published preclinical studies.

Table 1: this compound Dosage and Administration Schedule

| Parameter | Value | Source |

| Dosage Range | 1 - 100 mg/kg | [1][6][7][8] |

| Commonly Used Dosages | 3 mg/kg, 10 mg/kg, 30 mg/kg, 50 mg/kg, 100 mg/kg | [1][2][6][9][10] |

| Administration Route | Oral Gavage | [1][2][11] |

| Frequency | Daily | [1][6][11] |

| Treatment Duration | Varies by study, e.g., 30 days | [1][6] |

Table 2: Vehicle Formulations for Oral Administration

| Formulation | Composition | Source |

| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |

| Formulation 2 | Captisol (a modified cyclodextrin) | [9][10] |

| Formulation 3 | 10% Captisol, 50 mM citrate buffer, pH 5.0 | [12] |

Experimental Protocols

Materials and Equipment

-

This compound (crystalline solid)

-

Vehicle components (DMSO, PEG300, Tween-80, Saline, Captisol, citrate buffer)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Analytical balance

-

Appropriate size mice for the study (e.g., BALB/c, C57BL/6, athymic nude)

-

Animal handling and restraint devices

-

Oral gavage needles (stainless steel, flexible plastic, or disposable)

-

Syringes (1 mL)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Formulation (Example using Formulation 1)

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation and administration.

-

Weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.

-

Add 10% of the final volume of DMSO to the tube containing this compound.

-

Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

-

Sequentially add the remaining vehicle components: 40% PEG300, 5% Tween-80, and 45% saline. Vortex thoroughly after each addition to ensure a homogenous suspension.

-

Visually inspect the final formulation for complete dissolution and the absence of particulates.

-

Store the prepared formulation appropriately. For short-term storage, it can typically be kept at 4°C. For longer-term storage, consult the manufacturer's recommendations.

Oral Gavage Administration Protocol

-

Animal Handling and Restraint:

-

Gently but firmly restrain the mouse to immobilize its head and body. Proper handling is crucial to minimize stress and prevent injury to the animal.

-

-

Dosage Calculation and Syringe Preparation:

-

Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dosage (mg/kg).

-

Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

-

-

Gavage Procedure:

-

Ensure the gavage needle is straight and free of any burrs.

-

Gently insert the tip of the gavage needle into the mouse's mouth, aiming towards the side of the mouth to bypass the incisors.

-

Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt.

-

Once the needle is properly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.

-

Administer the entire volume steadily.

-

Gently withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, coughing, or lethargy.

-

Continue to monitor the animal's general health, body weight, and tumor growth (if applicable) throughout the study period.[11]

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Workflow for Oral Gavage Administration

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing MRTX-1257 in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS activating mutations are among the most prevalent oncogenic drivers and are frequently associated with resistance to radiotherapy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] The development of specific KRAS inhibitors has opened new avenues for combination therapies. MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C, has demonstrated significant potential as a radiosensitizer.[1][2][3] Preclinical studies have shown that combining this compound with radiotherapy enhances the cytotoxic effects on KRAS G12C-mutated tumor cells and can induce durable responses, partly through the modulation of the tumor immune microenvironment.[1][2][3][4]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with radiotherapy, intended to guide researchers in designing and executing relevant experiments.

Data Presentation

In Vitro Radiosensitization of KRAS G12C-Mutated Cells

The combination of this compound and radiotherapy has been shown to significantly increase cell killing in KRAS G12C homozygous mutant cells compared to either treatment alone.

| Cell Line | KRAS Status | This compound Concentration | Radiation Dose (Gy) | Normalized Survival Fraction (Combination) | Normalized Survival Fraction (Control) | p-value |

| CT26 | G12C+/+ | 20 nM | 4 | 0.06 | 0.23 | < 0.0001 |

| CT26 | G12C+/+ | 50 nM | 4 | 0.04 | 0.23 | < 0.0001 |

| CT26 | Wild-Type | 20 nM / 50 nM | Various | No significant radiosensitization | - | - |

| LL2 | G12C+/- (heterozygous) | Various | Various | No significant variation in radiosensitivity | - | - |

| LL2 | NRAS-/- | Various | Various | Weak trend towards radiosensitization | - | 0.07 |

Data synthesized from preclinical studies.[4][5]

In Vivo Efficacy in Syngeneic Mouse Models

The combination therapy has demonstrated significant tumor growth delay and even cures in immunocompetent mouse models.

| Mouse Model | Tumor Cell Line | Treatment Groups | Key Outcomes |

| BALB/c (immunocompetent) | CT26 KRAS G12C+/+ | 1. Control2. This compound (50 mg/kg)3. Radiotherapy (6 Gy)4. This compound + Radiotherapy | - 20% cure rate in the combination group.[1][2][3]- Significant reduction in tumor growth in the combination group.[4]- Enhanced anti-tumor immune memory in the combination group.[4] |

| Athymic Nude (immunodeficient) | CT26 KRAS G12C+/+ | 1. Control2. This compound (50 mg/kg)3. Radiotherapy (6 Gy)4. This compound + Radiotherapy | - Increased efficacy of radiotherapy with the combination.[4]- Significantly reduced mean tumor volume at day 10 post-RT in the combination group.[4]- Improved survival with combination, but no durable responses (relapse occurred).[1][4] |

| BALB/c (immunocompetent) | CT26 Wild-Type | 1. Control2. MRTX-12573. Radiotherapy4. This compound + Radiotherapy | - No significant radiosensitizing effect observed.[4] |

Data compiled from published preclinical findings.[1][2][3][4]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound and Radiotherapy

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition enhances the DNA-damaging effects of radiotherapy, leading to increased radiosensitization and apoptosis.

General Experimental Workflow

Caption: A typical experimental workflow begins with in vitro validation of radiosensitization, followed by in vivo studies in mouse models to assess efficacy and immunological effects.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol details the steps to assess the radiosensitizing effect of this compound on tumor cell lines.

1. Cell Culture and Seeding:

-

Culture KRAS G12C mutant (e.g., CT26 KRAS G12C+/+) and wild-type (e.g., CT26 WT) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

-

Harvest cells during the exponential growth phase using trypsin.

-

Count cells and seed them into 6-well plates at a density determined by the expected survival fraction for each radiation dose (e.g., 100 to 1200 cells/well for CT26 KRAS G12C+/+).[3]

-

Allow cells to attach for 12 hours at 37°C with 5% CO2.[3]

2. This compound Treatment:

-

Prepare stock solutions of this compound (provided by Mirati Therapeutics) by reconstituting it in a suitable vehicle like cyclodextrin Captisol.[3]

-

Dilute this compound to the desired final concentrations (e.g., 20 nM, 50 nM) in fresh cell culture medium.

-

Replace the medium in the 6-well plates with the this compound-containing medium or control medium.

3. Irradiation:

-

Irradiate the plates at various doses (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator (e.g., X-RAD 320).[3]

-

A sham-irradiated group (0 Gy) should be included for each treatment condition.

4. Post-Irradiation Incubation and Colony Formation:

-

After irradiation, incubate the cells for 48 hours with this compound.[4]

-